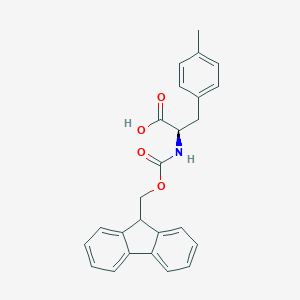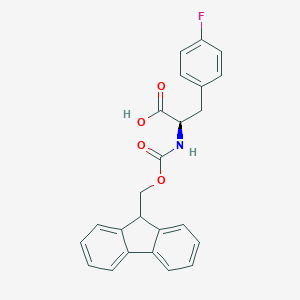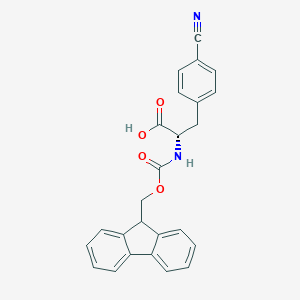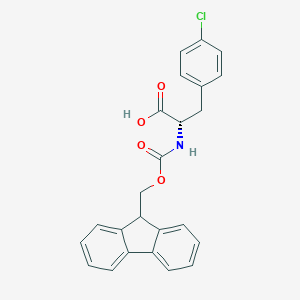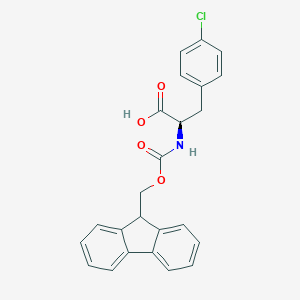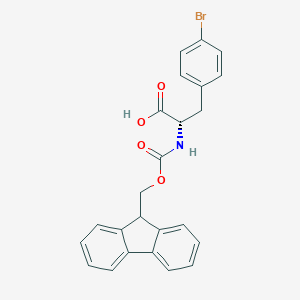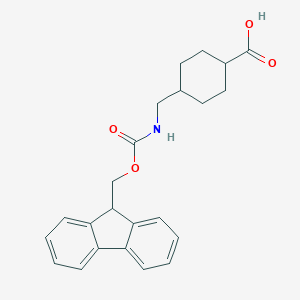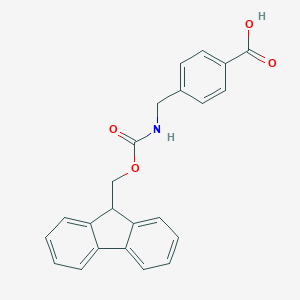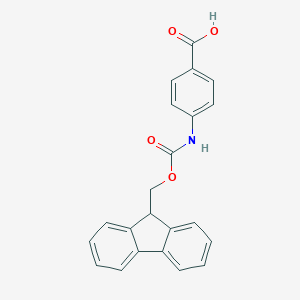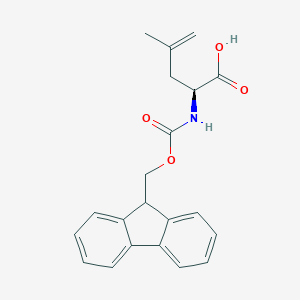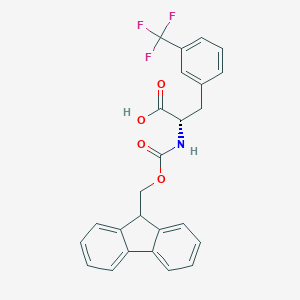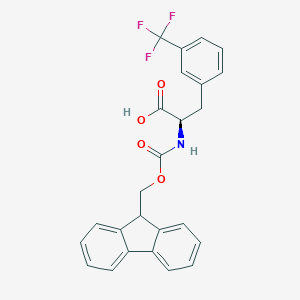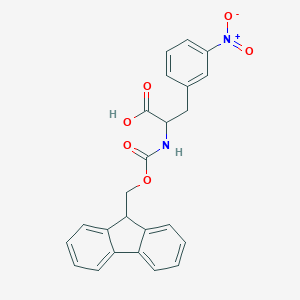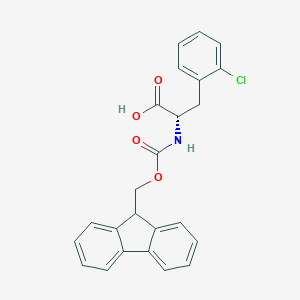
Fmoc-2-chloro-L-phenylalanine
Overview
Description
Fmoc-2-chloro-L-phenylalanine is a chemical compound with the empirical formula C24H20ClNO4 . It is a white powder and is often used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of Fmoc-2-chloro-L-phenylalanine is 421.90 . The SMILES string representation of its structure isOC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 . Physical And Chemical Properties Analysis
Fmoc-2-chloro-L-phenylalanine is a white powder with a melting point of 130 - 136 °C . Its optical rotation is [a]20D = -46 ± 2 º (C=2 in EtOH) .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Fmoc-2-chloro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain .
Methods of Application or Experimental Procedures
The peptide synthesis involves the reaction of Fmoc-2-chloro-L-phenylalanine with other amino acids under suitable conditions . The reaction type is Fmoc solid-phase peptide synthesis .
Results or Outcomes
The outcome of this process is the formation of a peptide that has Fmoc-2-chloro-L-phenylalanine as one of its constituents .
Hydrogel Formation
Specific Scientific Field
This application is in the field of Material Science .
Summary of the Application
Fmoc-2-chloro-L-phenylalanine is used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .
Methods of Application or Experimental Procedures
Physical and thermal stimuli are used for solubilizing Fmoc-2-chloro-L-phenylalanine above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-2-chloro-L-phenylalanine to gel formation is described .
Results or Outcomes
The collective action of different non-covalent interactions plays a role in making Fmoc-2-chloro-L-phenylalanine hydrogel . A new polymorphic form of Fmoc-2-chloro-L-phenylalanine was reported after transitioning to hydrogel .
Antibiofilm Activity
Specific Scientific Field
This application is in the field of Microbiology .
Summary of the Application
Fmoc-2-chloro-L-phenylalanine has been used in studies related to its antibiofilm activity . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections in the body .
Methods of Application or Experimental Procedures
In the study, biofilms were grown and then treated with Fmoc-2-chloro-L-phenylalanine . After a certain incubation period, unattached planktonic cells were decanted by inverting the plate and washed vigorously twice using 1X PBS .
Fmoc Solid-Phase Peptide Synthesis
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
Fmoc-2-chloro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides .
Methods of Application or Experimental Procedures
The peptide synthesis involves the reaction of Fmoc-2-chloro-L-phenylalanine with other amino acids under suitable conditions . The reaction type is Fmoc solid-phase peptide synthesis .
Results or Outcomes
The outcome of this process is the formation of a peptide that has Fmoc-2-chloro-L-phenylalanine as one of its constituents .
Safety And Hazards
Fmoc-2-chloro-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375784 | |
| Record name | Fmoc-2-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-chloro-L-phenylalanine | |
CAS RN |
198560-41-7 | |
| Record name | Fmoc-2-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



